molecular formula C13H13FO2 B13627431 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid

Cat. No.: B13627431
M. Wt: 220.24 g/mol
InChI Key: CJHXICDKNDMCCV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane skeleton can significantly alter the acidity and basicity of neighboring functional groups, making this compound particularly interesting for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed, which includes the incorporation of fluorine atoms into the structure . The synthetic route often involves the use of common intermediates and functional handles such as alcohol, amine, and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable approach mentioned above suggests that it can be produced in significant quantities using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve standard organic solvents and catalysts to facilitate the transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a methylphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H13FO2/c1-8-3-2-4-9(5-8)12-6-13(7-12,10(12)14)11(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

CJHXICDKNDMCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3F)C(=O)O

Origin of Product

United States

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